molecular formula C15H9N3O B8072264 N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine

N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine

Cat. No.: B8072264
M. Wt: 247.25 g/mol
InChI Key: SZHHSFHOIDCNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine: Carbonyldiimidazole , is an organic compound with the molecular formula C7H6N4O . It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield .

Industrial Production Methods: : The industrial production of Carbonyldiimidazole follows similar synthetic routes, ensuring high purity and yield. The process involves careful handling of phosgene and imidazole under controlled conditions to prevent side reactions and ensure the safety of the operators.

Chemical Reactions Analysis

Types of Reactions: : Carbonyldiimidazole undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent by facilitating the formation of bonds between molecules. It reacts with carboxylic acids to form reactive intermediates, which then react with amines or alcohols to form amides or esters, respectively. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Carbonyldiimidazole is unique due to its stability and ease of handling compared to other coupling reagents like phosgene. It provides high yields and purity in reactions, making it a preferred choice in many synthetic processes .

Properties

IUPAC Name

N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHHSFHOIDCNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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